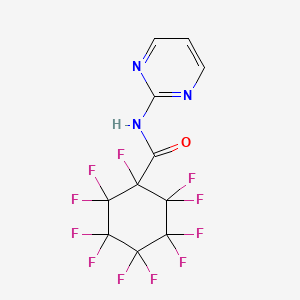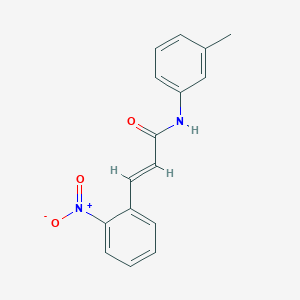acetyl}hydrazinylidene)butanamide](/img/structure/B11557893.png)
(3E)-N-(3-bromophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyethyl carbamoyl formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl intermediate, followed by the introduction of the methoxyethyl carbamoyl formamido group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Brominated quinones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methoxyethyl carbamoyl formamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness: (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H19BrN4O4 |
|---|---|
Molecular Weight |
399.24 g/mol |
IUPAC Name |
N'-[(E)-[4-(3-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C15H19BrN4O4/c1-10(19-20-15(23)14(22)17-6-7-24-2)8-13(21)18-12-5-3-4-11(16)9-12/h3-5,9H,6-8H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-10+ |
InChI Key |
HGCTVWLCKQLGAL-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557810.png)
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11557818.png)

![7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11557826.png)
![2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557849.png)
![N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide](/img/structure/B11557855.png)
![4-fluoro-N-(2-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11557873.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11557878.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11557894.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11557895.png)
![4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)](/img/structure/B11557902.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11557910.png)
![N-{2-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11557912.png)
